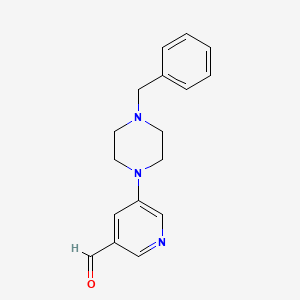
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde
Descripción general
Descripción
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is a chemical compound with the molecular formula C₁₇H₁₉N₃O and a molecular weight of 281.35 g/mol . This compound features a piperazine ring substituted with a benzyl group and a nicotinaldehyde moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde typically involves the reaction of 4-benzylpiperazine with nicotinaldehyde under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction . The mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes . The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product . Quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to verify the structure and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde undergoes various chemical reactions, including:
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-(4-Benzylpiperazin-1-yl)nicotinic acid.
Reduction: 5-(4-Benzylpiperazin-1-yl)nicotinalcohol.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-(4-Benzylpiperazin-1-yl)nicotinaldehyde involves its interaction with specific molecular targets and pathways . The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a methyl group instead of a benzyl group.
5-(4-Phenylpiperazin-1-yl)nicotinaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
5-(4-Benzylpiperazin-1-yl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in research and development .
Propiedades
IUPAC Name |
5-(4-benzylpiperazin-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-14-16-10-17(12-18-11-16)20-8-6-19(7-9-20)13-15-4-2-1-3-5-15/h1-5,10-12,14H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDUSQRVDPGSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


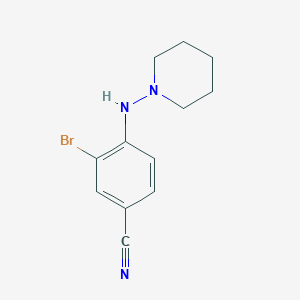
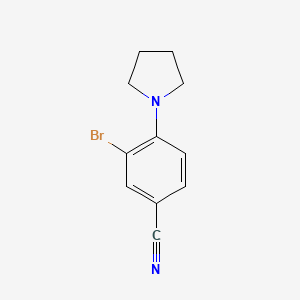
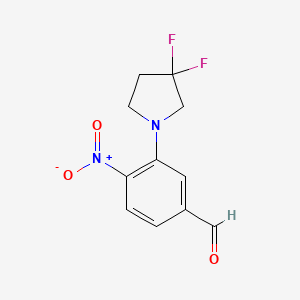
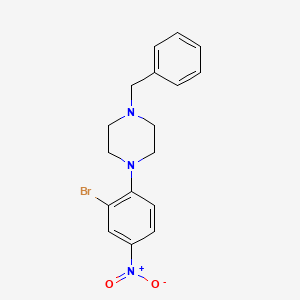
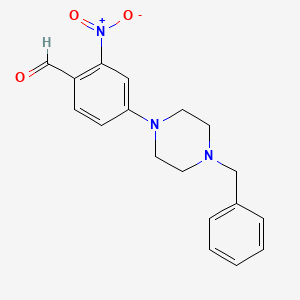

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-methylacetamide](/img/structure/B1401994.png)
![Methyl 2-[(3-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1401995.png)
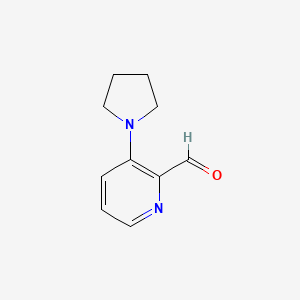
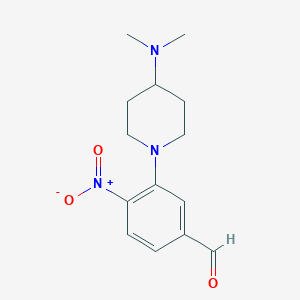


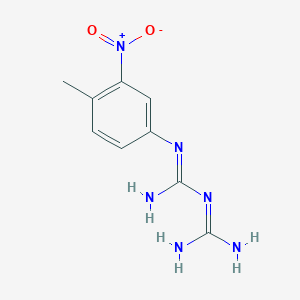
![Ethyl 7-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402004.png)
